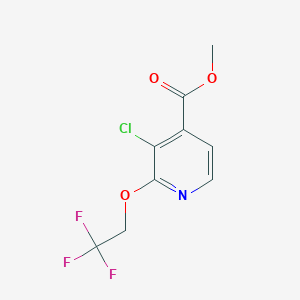

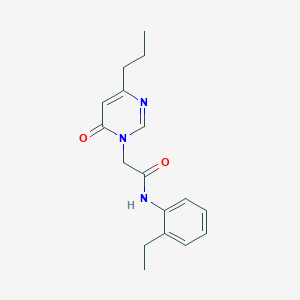

Methyl 3-chloro-2-(2,2,2-trifluoroethoxy)isonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves cyclocondensation reactions and halogenation. For instance, a series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles were synthesized through the reaction of substituted alk-3-en-2-ones with isoniazid . Although the exact synthesis of Methyl 3-chloro-2-(2,2,2-trifluoroethoxy)isonicotinate is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques. For example, the structure of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate was established using UV-Visible spectrum, FT-IR spectrum, and single crystal X-ray diffraction . These techniques could be used to determine the molecular structure of this compound as well.

Chemical Reactions Analysis

The chemical reactions of related compounds show a range of reactivities. For instance, Methylsulphur trifluoride, a compound with a trifluoromethyl group, reacts with glass, is hydrolyzed rapidly, and decomposes at ambient temperatures . This suggests that this compound may also exhibit interesting reactivity patterns, especially due to the presence of the trifluoromethyl group and the chloro substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with trifluoromethyl groups and halogen substituents are unique. Methylsulphur trifluoride is described as a clear, viscous liquid that attacks glass and is hydrolyzed rapidly . The antimicrobial activity of some isonicotinate derivatives has been tested, showing significant activity against various strains of Mycobacterium tuberculosis . These properties highlight the potential utility of this compound in various applications, including medicinal chemistry.

Scientific Research Applications

Environmental and Analytical Chemistry

Isomers in Environmental Samples : A study focused on the environmental presence and analysis of isomers related to organophosphate esters, highlighting the significance of analytical chemistry in understanding the distribution and impact of such compounds in the environment (Truong, Diamond, Helm, & Jantunen, 2017). This work underscores the complexity of environmental chemistry and the need for precise analytical methods to assess the fate of chemical compounds.

Green Chemistry and Sustainable Alternatives

Sustainable Solvent Alternatives : Research into bio-based solvents like 2-methyloxolane (2-MeOx) emphasizes the pursuit of greener, more sustainable alternatives to traditional petrochemical solvents. This aligns with the broader goal of reducing environmental impact and finding sustainable solutions for chemical processes (Rapinel, Claux, Abert-Vian, McAlinden, Bartier, Patouillard, Jacques, & Chemat, 2020). Such studies contribute to the development of safer, more environmentally friendly chemicals and processes.

Advanced Materials and Chemical Synthesis

Trifluoromethanesulfonic Acid in Synthesis : The utilization of trifluoromethanesulfonic acid in organic synthesis showcases the ongoing advancements in chemical synthesis techniques. This compound is pivotal in promoting reactions that form new carbon-carbon and carbon-heteroatom bonds, crucial for developing pharmaceuticals, polymers, and advanced materials (Kazakova & Vasilyev, 2017). This area of research is key to discovering new materials and enhancing the efficiency of chemical processes.

properties

IUPAC Name |

methyl 3-chloro-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO3/c1-16-8(15)5-2-3-14-7(6(5)10)17-4-9(11,12)13/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAFJUJJWZBTHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)OCC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)

![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)

![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)

![1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)

![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B2518217.png)